molecular formula C11H17NO5 B107517 (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid CAS No. 198646-60-5

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Cat. No. B107517
M. Wt: 243.26 g/mol
InChI Key: GPBCBXYUAJQMQM-QMMMGPOBSA-N
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Description

The compound (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines. The presence of the 4-oxo and 2-carboxylic acid functionalities suggests that the compound could be an intermediate in the synthesis of more complex molecules, possibly with biological activity.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, they do provide insight into related compounds. For instance, the synthesis of 1-(tert-butyl)-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid involves the introduction of a tert-butyl group, which is similar to the tert-butoxycarbonyl group in the compound of interest . This suggests that similar synthetic strategies could be employed, such as the use of Boc anhydride for the introduction of the Boc protecting group.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, as seen in the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate . This compound, which also contains a piperidine ring and a tert-butyl group, exhibits strong O-H...O=C hydrogen bonds that lead to infinite chains in the crystal structure. It is reasonable to infer that (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid may form similar hydrogen bonding patterns due to the presence of the carboxylic acid group.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid can be inferred from the properties of structurally similar compounds. For example, the solubility of the compound may be influenced by the presence of the tert-butoxycarbonyl and carboxylic acid groups, which could increase solubility in polar solvents. The compound's melting point, boiling point, and stability would be determined by its molecular structure, particularly the strength of intermolecular interactions such as hydrogen bonding .

Scientific Research Applications

Stereoselective Syntheses

  • Stereoselective Synthesis: This compound is used in stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate. The reaction involves Mitsunobu reaction and alkaline hydrolysis, affording trans isomers with high selectivity (Boev et al., 2015).

Chemical Reactions and Intermediates

  • Chemoselective Reactions: It acts as a reagent for chemoselective reactions in high yield under mild conditions, particularly for acidic proton-containing substrates like phenols and aromatic carboxylic acids (Saito et al., 2006).
  • Formation of Porous Networks: The compound is involved in forming porous three-dimensional networks with solvent-free hydrophobic channels, as observed in its crystal structure studies (Wang et al., 2008).
  • Baker's Yeast Reduction: It is subject to baker's yeast reduction, which varies in enantioselectivity based on fermenting or non-fermenting conditions (Willert & Bols, 1998).

Application in Synthesis of Piperidine Derivatives

  • Piperidine Derivatives: This compound is used in the formation of piperidine derivatives fused with oxygen heterocycles. The synthesis demonstrates high stereoselectivity (Moskalenko & Boev, 2014).

X-ray Studies and Molecular Packing

  • X-ray Crystallography: X-ray studies reveal its structural characteristics, particularly in the context of molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).

Activation of Carboxylic Acids

  • Active Carbonate Formation: It is involved in the activation of carboxylic acids into efficient active carbonates, leading to the formation of intermediates in reactions with primary and secondary amines (Basel & Hassner, 2002).

Synthesis of Dipeptide Analogs

  • Dipeptide Synthesis: The compound is used in synthesizing dipeptide analogs containing non-proteinogenic amino acids, demonstrating its versatility in peptide chemistry (Schutkowski et al., 2009).

Mechanistic Studies

  • Mechanism of Action: Studies include mechanistic insights, such as the investigation of dynamic kinetic resolution mechanisms and theoretical calculations, which are crucial in understanding complex organic reactions (Song et al., 2015).

Synthesis of Unnatural Amino Acids

  • Unnatural Amino Acids: This compound is pivotal in the synthesis of unnatural amino acids, demonstrating its importance in expanding the boundaries of amino acid chemistry (Bakonyi et al., 2013).

Antibacterial Activity Studies

  • Antibacterial Activities: Derivatives of this compound have been studied for their potential antibacterial activities, highlighting its applicability in medicinal chemistry (Song et al., 2009).

Future Directions

The Boc group has been extensively used in the stereoselective synthesis of amines and their derivatives . Future research may continue to explore its applications in the synthesis of structurally diverse compounds that represent the structural motif of many natural products and therapeutically applicable compounds .

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBCBXYUAJQMQM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

CAS RN

198646-60-5
Record name (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid
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